molecular formula C12H16ClNO3 B3082962 4-Hydroxy-3-morpholin-4-ylmethyl-benzaldehyde hydrochloride CAS No. 1135221-62-3

4-Hydroxy-3-morpholin-4-ylmethyl-benzaldehyde hydrochloride

Cat. No.: B3082962
CAS No.: 1135221-62-3
M. Wt: 257.71 g/mol
InChI Key: JCMQAKJJIXRNTC-UHFFFAOYSA-N
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Description

“4-Hydroxy-3-morpholin-4-ylmethyl-benzaldehyde hydrochloride” is a chemical compound with the molecular formula C12H15NO3•HCl and a molecular weight of 257.71 . It is used in proteomics research .

Scientific Research Applications

Antibacterial Activity

4-Hydroxy-3-morpholin-4-ylmethyl-benzaldehyde hydrochloride has been studied for its potential antibacterial properties. Isakhanyan et al. (2014) synthesized a series of tertiary aminoalkanols hydrochlorides, including compounds related to this compound, and evaluated their antibacterial activity. The study was a continuation of previous research aimed at finding biologically active compounds. The newly synthesized compounds were crystalline substances, and their structure was confirmed by NMR and IR spectra. Antibacterial activity was a primary focus, but specific details on the efficacy or the bacteria strains tested were not provided in the abstract (Isakhanyan et al., 2014).

DNA and Protein Binding

The compound has also been investigated for its interaction with DNA and proteins. Raj (2020) synthesized derivatives of paracetamol, including N-(4-hydroxy-3-(morpholino(phenyl)methyl)phenyl) acetamide, and studied their binding interactions with calf thymus DNA (CT DNA) and bovine serum albumin (BSA). The study found that the compounds interact with CT DNA via intercalation, as evidenced by hypochromism with a red shift. Additionally, the compounds were found to bind strongly with BSA, with a static quenching mechanism observed (Raj, 2020).

Antimalarial and Antiproliferative Activities

The antimalarial and antiproliferative potentials of compounds related to this compound have also been explored. Jarrahpour et al. (2015) synthesized a series of new Schiff bases of morpholine by reacting 2-hydroxy-3-(morpholinomethyl)benzaldehyde with various mono- and bis-aromatic amines. The synthesized compounds were evaluated for their antimalarial activity against P. falciparum K14 strain and showed moderate to excellent activities. They also exhibited potent antiproliferative activities against the U937 leukemia-derived cell line. Derivative 13, in particular, showed good biological activity with low cytotoxicity against normal fibroblast cells, suggesting its potential as a biologically active product (Jarrahpour et al., 2015).

Future Directions

The future directions for research involving this compound would depend on its potential applications. Given its use in proteomics research , it could be involved in studies of protein structure and function, or in the development of new biochemical assays or techniques.

Properties

IUPAC Name

4-hydroxy-3-(morpholin-4-ylmethyl)benzaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.ClH/c14-9-10-1-2-12(15)11(7-10)8-13-3-5-16-6-4-13;/h1-2,7,9,15H,3-6,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMQAKJJIXRNTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=CC(=C2)C=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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